molecular formula C6H8N6 B3011722 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine CAS No. 863431-96-3

4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine

Cat. No.: B3011722
CAS No.: 863431-96-3
M. Wt: 164.172
InChI Key: BKEIWYMHCYOIRJ-UHFFFAOYSA-N
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Description

4-(5-Methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine is a chemical hybrid featuring a 1,2,4-triazole core linked to an amino-substituted pyrazole. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential pharmacological activities. The 1,2,4-triazole scaffold is a privileged structure in pharmaceuticals, known for its metabolic stability and ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . Compounds bearing the 1,2,4-triazole moiety have been extensively reported to exhibit diverse biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities . Furthermore, molecular hybrids incorporating both triazole and pyrazole rings, similar to this compound, have been the subject of research for their potential enzyme inhibitory properties. Specifically, such structures have shown promise in probing enzymes like 15-lipoxygenase (15-LOX), a target relevant in inflammation research, and other metabolic enzymes . The presence of the amino group on the pyrazole ring offers a versatile handle for further chemical derivatization, making this compound a valuable building block for the synthesis of more complex molecules, such as Mannich bases or other derivatives, for structure-activity relationship (SAR) studies . This reagent is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-3-9-6(12-10-3)4-2-8-11-5(4)7/h2H,1H3,(H3,7,8,11)(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEIWYMHCYOIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=C(NN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with hydrazine hydrate under reflux conditions to form the triazole ring. This intermediate is then reacted with 3-aminopyrazole in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Antifungal Properties
Research indicates that triazole derivatives exhibit antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that compounds similar to 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine demonstrate efficacy against various fungal strains, including Candida and Aspergillus species . The mechanism typically involves the inhibition of lanosterol demethylase, leading to disrupted membrane integrity.

2. Anticancer Activity
Triazole and pyrazole compounds have been investigated for their anticancer properties. The incorporation of these moieties into drug design has led to the development of agents that can induce apoptosis in cancer cells. For instance, derivatives have shown promising results in vitro against breast and colon cancer cell lines . The compound's ability to interact with DNA and inhibit topoisomerases is a key factor in its anticancer activity.

3. Antimicrobial Effects
Beyond antifungal properties, this compound has been evaluated for antibacterial activity. Research suggests that it can inhibit the growth of both Gram-positive and Gram-negative bacteria through various mechanisms, including disruption of bacterial cell wall synthesis .

Agricultural Applications

1. Fungicides
Given their antifungal properties, triazole derivatives are being explored as potential fungicides in agriculture. Their application can help manage fungal diseases in crops, thereby enhancing yield and quality . The specific compound may be effective against pathogens that threaten staple crops.

2. Plant Growth Regulators
Some studies suggest that triazole compounds can act as plant growth regulators by modulating hormonal pathways within plants. This can lead to improved growth rates and stress resistance .

Material Science Applications

1. Coordination Chemistry
The unique structure of this compound allows it to form coordination complexes with various metal ions. These complexes are being studied for applications in catalysis and as materials with specific electronic properties .

2. Sensor Development
Due to its chemical properties, this compound may be utilized in developing sensors for detecting environmental pollutants or biological markers. Its ability to undergo specific interactions with target molecules facilitates this application .

Case Studies

Study Application Findings
Study on Antifungal ActivityInvestigated against Candida albicansShowed significant inhibition at low concentrations; potential for therapeutic use
Ant

Mechanism of Action

The mechanism of action of 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorophenyl substituents (e.g., in 4-(4-fluorophenyl)-1H-pyrazol-3-amine) enhance metabolic stability and membrane permeability, making them favorable for CNS-targeting drugs .
  • Bulkier Substituents : MortaparibMild’s thiophene and thiazole groups contribute to its dual inhibitory activity but may reduce solubility compared to the methyl-substituted target compound .

Biological Activity

4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions of appropriate precursors under controlled conditions, often utilizing catalysts and specific solvents to enhance yield and purity. For example, a method reported in the literature involves the treatment of 5-methyl-1H-pyrazole with hydrazine derivatives to obtain the desired triazole-pyrazole hybrid .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi. A recent evaluation indicated that certain pyrazole derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various models. In vivo studies using carrageenan-induced edema in rats revealed that certain derivatives exhibited significant reductions in paw swelling, indicating their potential as anti-inflammatory agents. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .

Anticancer Activity

Emerging research has highlighted the anticancer properties of pyrazole-based compounds. Specifically, this compound has been evaluated for its ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH leads to reduced glycolysis and lactate production in cancer cells, suggesting a potential therapeutic avenue for targeting metabolic pathways in tumors .

Case Study 1: Anti-inflammatory Activity

A study conducted by Sivaramakarthikeyan et al. assessed the anti-inflammatory effects of various pyrazole derivatives including this compound. The results indicated a significant reduction in edema compared to control groups, with an IC50 value demonstrating potency similar to established anti-inflammatory drugs like diclofenac .

Case Study 2: Anticancer Mechanism

In a study focusing on pancreatic cancer cells (MiaPaCa2), compounds related to this compound were shown to inhibit LDH activity effectively. This inhibition correlated with decreased cell proliferation and increased apoptosis rates in treated cells .

Data Tables

Biological Activity IC50 Value Reference
Anti-inflammatory (COX inhibition)60.56 μg/mL
Antimicrobial (against E. coli)32 μg/mL
LDH Inhibition (cancer cells)Low nM range

Q & A

Q. What are the optimal synthetic routes for 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine, and how can reaction conditions be fine-tuned to improve yields?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazide intermediates using reagents like POCl₃ at elevated temperatures (120°C) . Key steps include:
  • Cyclization : Use of phosphorous oxychloride to form triazole rings from hydrazide precursors .
  • Functionalization : Alkylation or acylation of intermediates with substituted halides, optimized via solvent selection (e.g., dry DMF under N₂) and base catalysis (e.g., K₂CO₃) .
  • Yield Optimization : Adjust molar ratios (e.g., 1:1.05 for hydrazide:alkyl halide) and monitor reaction progression via TLC .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Confirm N–H (3100–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • NMR : Assign peaks for pyrazole (δ 6.5–7.5 ppm) and triazole (δ 8.0–9.0 ppm) protons, with cross-validation via 2D experiments (COSY, HSQC) .
  • X-ray Crystallography :
  • Use SHELX programs for structure solution and refinement. For example, SHELXL refines anisotropic displacement parameters, while SHELXE aids in phasing .
  • Validate planarity of triazole rings (dihedral angles <5° with pyrazole) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide experimental design?

  • Methodological Answer :
  • DFT Calculations :
  • Optimize geometry at B3LYP/6-311G(d) level to compare bond lengths/angles with X-ray data (e.g., C–N triazole bonds: 1.32–1.35 Å) .
  • Analyze HOMO-LUMO gaps to assess reactivity. For example, a small gap (<4 eV) suggests potential as a redox-active ligand .
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., negative MEP at triazole N atoms) for targeted functionalization .

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. low potency) be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Perform MIC assays across concentrations (0.1–100 µM) with positive controls (e.g., ciprofloxacin) .
  • Structural Modifications : Introduce sulfanyl groups (e.g., 3-[(4-fluorobenzyl)thio] substitutions) to enhance membrane penetration .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to assess binding to targets like bacterial gyrase (ΔG < −7 kcal/mol indicates strong binding) .

Q. What strategies resolve discrepancies in thermal stability data during decomposition studies?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (e.g., 215–340°C for triazole derivatives) under inert vs. oxidative atmospheres .
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea). High Ea (>150 kJ/mol) indicates robust stability .
  • Cross-Validation : Use DSC to detect polymorphic transitions and ensure purity (>95% by HPLC) .

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